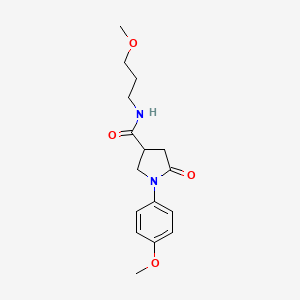
1-(4-methoxyphenyl)-N-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methoxyphenyl)-N-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrrolidine ring, a methoxyphenyl group, and a methoxypropyl chain, making it a versatile molecule for chemical modifications and functional studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxyphenyl)-N-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor such as 4-methoxybenzaldehyde, the pyrrolidine ring can be constructed through a series of condensation and cyclization reactions.
Introduction of the Methoxypropyl Chain: The methoxypropyl chain is introduced via nucleophilic substitution reactions, often using reagents like 3-methoxypropylamine.
Amidation Reaction: The final step involves the formation of the amide bond, typically achieved through coupling reactions using reagents like carbodiimides or other activating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxyphenyl)-N-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like sodium hydride (NaH) or strong nucleophiles under appropriate conditions.
Major Products
Oxidation: Formation of 4-methoxybenzoic acid or 3-methoxypropanoic acid.
Reduction: Formation of 1-(4-methoxyphenyl)-N-(3-methoxypropyl)-5-hydroxypyrrolidine-3-carboxamide.
Substitution: Formation of derivatives with various functional groups replacing the methoxy groups.
Scientific Research Applications
1-(4-methoxyphenyl)-N-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-N-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The methoxyphenyl and methoxypropyl groups can enhance its binding affinity and specificity, while the pyrrolidine ring provides structural stability.
Comparison with Similar Compounds
Similar Compounds
1-(4-methoxyphenyl)-N-(3-methoxypropyl)-5-hydroxypyrrolidine-3-carboxamide: A reduced form with a hydroxyl group.
1-(4-methoxyphenyl)-N-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxylic acid: An oxidized form with a carboxylic acid group.
1-(4-methoxyphenyl)-N-(3-methoxypropyl)-5-oxopyrrolidine-3-methylamide: A derivative with a methylamide group.
Uniqueness
1-(4-methoxyphenyl)-N-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H22N2O4 |
|---|---|
Molecular Weight |
306.36 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-N-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C16H22N2O4/c1-21-9-3-8-17-16(20)12-10-15(19)18(11-12)13-4-6-14(22-2)7-5-13/h4-7,12H,3,8-11H2,1-2H3,(H,17,20) |
InChI Key |
DQEZVRWVDDZINX-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















